![molecular formula C19H18N2O3 B4191539 4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191539.png)
4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
Quinolines are a class of organic compounds with a double-ring structure, containing a benzene ring fused with a pyridine moiety . They are essential in both natural and synthetic compounds . The compound you mentioned seems to be a derivative of quinoline, with additional functional groups.
Synthesis Analysis
Quinoline and its analogues can be synthesized using various protocols reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinolines generally consists of a benzene ring fused with a pyridine ring . The specific structure of “4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline” would include additional functional groups and modifications to this basic quinoline structure.Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions. For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 2-(4-Methoxyphenyl)quinoline, has a molecular formula of C16H13NO, an average mass of 235.281 Da, and a monoisotopic mass of 235.099716 Da .Mechanism of Action
Future Directions
The future directions for research on quinoline derivatives could include the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . Additionally, the exploration of new biological and pharmaceutical applications for these compounds could be a promising area of future research .
properties
IUPAC Name |
4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-18-8-3-2-5-15(18)19-14-7-4-6-13(14)16-11-12(21(22)23)9-10-17(16)20-19/h2-6,8-11,13-14,19-20H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKLJHNVJXSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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